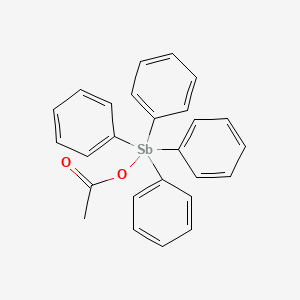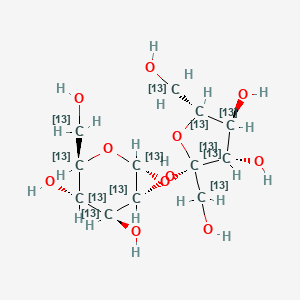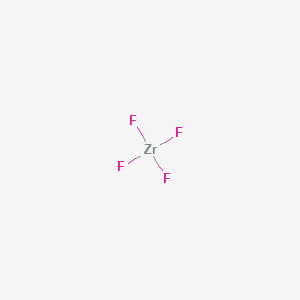
Tetrakis(trifluoro-2,4-pentanedionato)zirconium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(IV) trifluoroacetylacetonate is a coordination compound with the chemical formula Zr(C5H4F3O2)4. It is a white powder that is used in various scientific and industrial applications. The compound is known for its high thermal stability and volatility, making it useful in processes such as chemical vapor deposition.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium(IV) trifluoroacetylacetonate can be synthesized through the reaction of zirconium(IV) chloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or hexane. The mixture is heated under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of zirconium(IV) trifluoroacetylacetonate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, and the purification process may involve multiple recrystallization steps to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Zirconium(IV) trifluoroacetylacetonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions where the trifluoroacetylacetonate ligands are replaced by other ligands.
Coordination Reactions: It can form complexes with other metal ions or organic molecules through coordination bonds.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) trifluoroacetylacetonate include other metal salts, organic ligands, and bases. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from reactions involving zirconium(IV) trifluoroacetylacetonate depend on the specific reagents and conditions used. For example, ligand exchange reactions can produce new zirconium complexes with different ligands, while coordination reactions can result in the formation of multi-metallic complexes .
Scientific Research Applications
Zirconium(IV) trifluoroacetylacetonate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of zirconium-containing materials and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Mechanism of Action
The mechanism of action of zirconium(IV) trifluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The zirconium ion acts as a Lewis acid, accepting electron pairs from donor ligands to form coordination bonds. This property is exploited in catalysis and material synthesis, where the compound facilitates the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
Zirconium(IV) acetylacetonate: Similar to zirconium(IV) trifluoroacetylacetonate but with acetylacetonate ligands instead of trifluoroacetylacetonate.
Zirconium(IV) hexafluoroacetylacetonate: Contains hexafluoroacetylacetonate ligands, offering different reactivity and stability properties.
Uniqueness
Zirconium(IV) trifluoroacetylacetonate is unique due to its high thermal stability and volatility, which make it particularly useful in high-temperature processes such as chemical vapor deposition. Its trifluoroacetylacetonate ligands also provide distinct electronic properties that influence its reactivity and coordination behavior .
Properties
Molecular Formula |
C20H20F12O8Zr |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one;zirconium |
InChI |
InChI=1S/4C5H5F3O2.Zr/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,9H,1H3;/b4*3-2-; |
InChI Key |
XRKUYOHMXDWEPJ-SFFXPQKJSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Zr] |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)








![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)



